molecular formula C11H10ClN3O2 B1216954 ((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester CAS No. 60179-83-1

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester

Cat. No. B1216954
CAS RN: 60179-83-1
M. Wt: 251.67 g/mol
InChI Key: XLDNAYMPMMJDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester is a chemical compound. It’s related to Ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways :

  • Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
  • Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g. concentrated sulfuric acid) .
  • Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .
  • Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N -hydroxyphthalimide as a radical generator .


Molecular Structure Analysis

The molecular structure of Ethyl cyanoacetate is represented by the formula C5H7NO2 . The InChI key is ZIUSEGSNTOUIPT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .


Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colourless liquid with a pleasant odor . It has a molar mass of 113.116 g·mol −1 . The vapor pressure follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .

Safety And Hazards

Ethyl cyanoacetate is labelled with the signal word “Warning” according to GHS labelling . The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDNAYMPMMJDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester

CAS RN

60179-83-1
Record name Ethyl ((p-chlorophenyl)azo)cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060179831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC520122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.